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The following table synthesizes quantitative and observational data from key experiments on the AML cell

line HL-60, illustrating the dose-dependent effects of corilagin [1] [2].

Biological )
Observation | Measurement After .

Process | L Experimental Assays Used
Corilagin Treatment

Marker

Cell Significant inhibition in a time- and Cell Counting Kit-8 (CCK-8),

Proliferation

dose-dependent manner [1] [2].

Carboxyfluorescein Diacetate
Succinimidyl Ester (CFSE) assay [1].

Apoptosis Increased percentage of early and late Flow cytometry (Annexin V-APC/7-AAD
Induction apoptotic cells; 1 cleaved caspase-3, 1  staining), Western blotting [1].

Bak, | Bcl-xl [1] [2].
Autophagy Decreased LC3-Il conversion and Western blotting, Immunofluorescence
Inhibition reduced number of autophagosomes [1].

[1] [2].
miR-451 Expression levels were elevated [1] [2].  MicroRNA profile analysis [1].
Expression
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Biological )
Observation | Measurement After .
Process | L Experimental Assays Used
Corilagin Treatment
Marker
HMGB1 MRNA and protein levels decreased [1] Quantitative RT-PCR, Western blotting
Expression [2]. [1].

Detailed Experimental Protocols

For scientists seeking to replicate or understand the mechanistic studies, here are the methodologies used in

the cited research.

¢ Cell Culture and Treatment: The human promyelocytic leukemia cell line HL-60 was maintained in
DMEM with 10% FBS. Cells were treated with corilagin (purity 298%) at concentrations of 25 and 50
pg/ml for varying durations (0 to 5 days) [1].

e Gene

Knockdown with Inhibitors: HL-60 cells were transfected with a miR-451 inhibitor or a

negative control inhibitor using DharmaFECT transfection reagent. The sequence for the miR-451
inhibitor was 5" - AACUCAGUAAUGGUAACGGUUU- 3. Transfected cells were then harvested after 72

hours

for further experimentation [1].

e Key Assays and Reagents:

[e]

[e]

Viability/Proliferation: Measured using CCK-8 assay; absorbance was read at 450 nm [1].
Apoptosis Detection: Analyzed using an Annexin V-APC/7-AAD apoptosis detection kit
and flow cytometry [1].

Protein Level Analysis: Western blotting was performed using primary antibodies against
cleaved caspase-3, Bak, Bcl-xl, LC3, and HMGBL1, followed by HRP-conjugated secondary
antibodies and detection with ECL reagent [1].

miRNA and mRNA Analysis: Total RNA was extracted with TRIzol. For mRNA analysis,
reverse transcription used oligo(dT) primers, while for miRNA, specific stem-loop RT primers
were used. Expression levels were quantified via qRT-PCR [1].

The Corilagin | miR-451 | HMGB1 Axis in AML

The collected evidence supports a defined mechanism of action for corilagin in AML cells. The diagram

below synth

esizes this signaling pathway from the experimental data [1] [2] [3].
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Interpretation of the Axis and Research Context

¢ Functional Validation: The pivotal role of miR-451 was confirmed through knockdown experiments.
When miR-451 was inhibited, the downregulation of HMGB1 by corilagin was decreased, and
corilagin's anti-proliferative effect was significantly weakened [1]. This confirms that miR-451 is
essential for corilagin's mechanism of action.

e Broader Relevance in AML: The significance of this pathway is reinforced by independent research.

o miR-451 as a Tumor Suppressor: Studies confirm that miR-451 is often abnormally low in
AML patients, and its overexpression promotes apoptosis and inhibits autophagy by directly
targeting HMGBL [3] [4] [5].

o HMGB1 as an Oncogenic Driver: HMGBL1 is frequently overexpressed in AML patients and is
known to contribute to pathogenesis by inhibiting apoptosis, facilitating proliferation, and
blocking myeloid differentiation [6] [7]. It is also a key regulator of chemotherapy resistance
through its role in promoting protective autophagy [6] [7].

The evidence consistently shows that corilagin acts on a well-characterized and therapeutically relevant axis

in AML. Its ability to simultaneously induce apoptosis and inhibit autophagy via the miR-451/HMGB1 axis
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presents a compelling multi-target mechanism.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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